molecular formula C14H11BrN4 B302706 2-(4-bromobenzyl)-5-phenyl-2H-tetraazole

2-(4-bromobenzyl)-5-phenyl-2H-tetraazole

Cat. No. B302706
M. Wt: 315.17 g/mol
InChI Key: WIBZAFXCZULLSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromobenzyl)-5-phenyl-2H-tetrazole (BBPT) is a chemical compound that belongs to the class of tetrazoles. It is widely used in scientific research for its potential therapeutic properties. BBPT has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Mechanism of Action

The exact mechanism of action of 2-(4-bromobenzyl)-5-phenyl-2H-tetraazole is not fully understood. However, it has been suggested that 2-(4-bromobenzyl)-5-phenyl-2H-tetraazole acts on the GABAergic system, which is involved in the regulation of anxiety, depression, and seizures. 2-(4-bromobenzyl)-5-phenyl-2H-tetraazole has been shown to enhance the activity of GABA receptors, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
2-(4-bromobenzyl)-5-phenyl-2H-tetraazole has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of neurotransmitters such as GABA, serotonin, and dopamine in the brain. 2-(4-bromobenzyl)-5-phenyl-2H-tetraazole has also been shown to reduce oxidative stress and inflammation, which are implicated in the development of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-(4-bromobenzyl)-5-phenyl-2H-tetraazole has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. 2-(4-bromobenzyl)-5-phenyl-2H-tetraazole is also stable under normal laboratory conditions. However, 2-(4-bromobenzyl)-5-phenyl-2H-tetraazole has some limitations for lab experiments. It has low solubility in water, which can make it difficult to administer in animal models. 2-(4-bromobenzyl)-5-phenyl-2H-tetraazole also has poor bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the study of 2-(4-bromobenzyl)-5-phenyl-2H-tetraazole. One area of research is the development of new drugs based on the structure of 2-(4-bromobenzyl)-5-phenyl-2H-tetraazole. Another area of research is the investigation of the potential therapeutic effects of 2-(4-bromobenzyl)-5-phenyl-2H-tetraazole in human subjects. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-bromobenzyl)-5-phenyl-2H-tetraazole and its effects on the GABAergic system.

Synthesis Methods

The synthesis of 2-(4-bromobenzyl)-5-phenyl-2H-tetraazole involves the reaction of 4-bromobenzyl bromide with sodium azide in the presence of copper(I) iodide. The resulting intermediate is then treated with phenylacetylene to yield 2-(4-bromobenzyl)-5-phenyl-2H-tetraazole. The overall yield of the synthesis is approximately 50%.

Scientific Research Applications

2-(4-bromobenzyl)-5-phenyl-2H-tetraazole has been extensively studied for its potential therapeutic properties. It has been shown to have anticonvulsant, antidepressant, and anxiolytic effects in animal models. 2-(4-bromobenzyl)-5-phenyl-2H-tetraazole has also been investigated for its potential as a treatment for Alzheimer's disease, Parkinson's disease, and epilepsy.

properties

Product Name

2-(4-bromobenzyl)-5-phenyl-2H-tetraazole

Molecular Formula

C14H11BrN4

Molecular Weight

315.17 g/mol

IUPAC Name

2-[(4-bromophenyl)methyl]-5-phenyltetrazole

InChI

InChI=1S/C14H11BrN4/c15-13-8-6-11(7-9-13)10-19-17-14(16-18-19)12-4-2-1-3-5-12/h1-9H,10H2

InChI Key

WIBZAFXCZULLSV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)Br

Canonical SMILES

C1=CC=C(C=C1)C2=NN(N=N2)CC3=CC=C(C=C3)Br

Origin of Product

United States

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